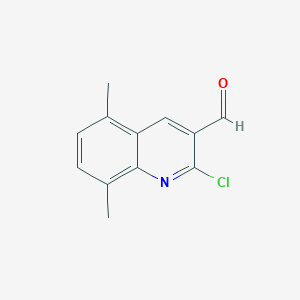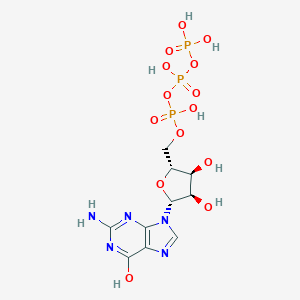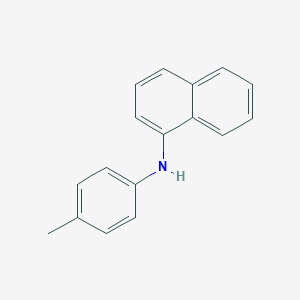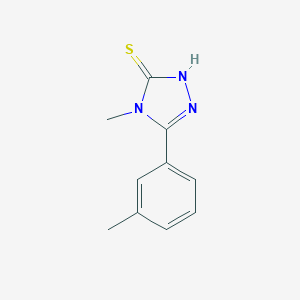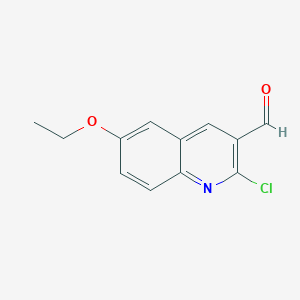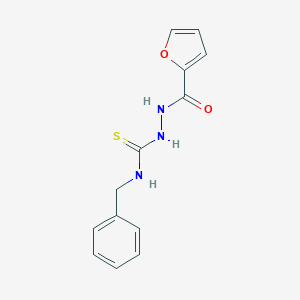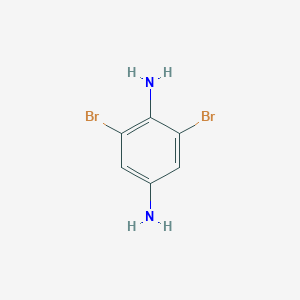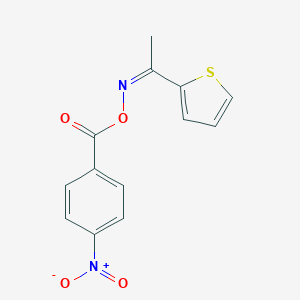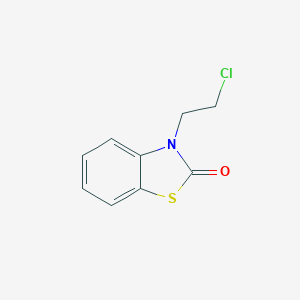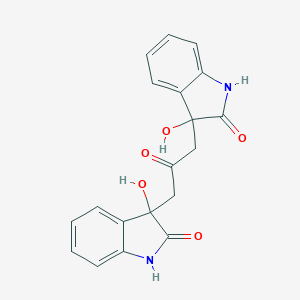![molecular formula C24H30N2OS B187176 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 5647-70-1](/img/structure/B187176.png)
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a spirocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Efectos Bioquímicos Y Fisiológicos
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and fungi, as well as induce apoptosis in cancer cells. It has also been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have antibacterial, antifungal, and antitumor activities, making it a useful compound for studying these areas. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One area of research could focus on the development of new synthesis methods for this compound, which may improve yields and make it more accessible for research. Another area of research could focus on the potential therapeutic applications of this compound for various diseases, including neurodegenerative diseases, cancer, and bacterial and fungal infections. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been achieved using various methods. One such method involves the reaction of 2-amino-3-cyclohexylquinazolin-4(3H)-one with methyl thioglycolate in the presence of sodium ethoxide. Another method involves the reaction of 2-amino-3-cyclohexylquinazolin-4(3H)-one with methyl 2-bromoacetate in the presence of potassium carbonate. Both methods have been shown to yield the desired compound with good yields.
Aplicaciones Científicas De Investigación
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
5647-70-1 |
|---|---|
Nombre del producto |
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one |
Fórmula molecular |
C24H30N2OS |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H30N2OS/c1-28-23-25-21-19-13-7-6-10-17(19)16-24(14-8-3-9-15-24)20(21)22(27)26(23)18-11-4-2-5-12-18/h6-7,10,13,18H,2-5,8-9,11-12,14-16H2,1H3 |
Clave InChI |
PSQIOFZMBRXJNB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canónico |
CSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



